3-aminopropanimidamide Dihydrochloride
Description
3-Aminopropanimidamide dihydrochloride is a dihydrochloride salt of an amidine derivative, characterized by the presence of a propyl backbone with amino and amidine functional groups. As a dihydrochloride salt, it incorporates two molecules of hydrochloric acid, enhancing its stability and solubility in aqueous environments compared to its free base form . Such compounds are typically utilized in pharmaceutical and biochemical research due to their ionic properties and bioavailability.
Properties
IUPAC Name |
3-aminopropanimidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.2ClH/c4-2-1-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZGVCWUYHZYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51127-12-9 | |
| Record name | 3-aminopropanimidamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-aminopropanimidamide dihydrochloride involves the reaction of propionitrile with ammonia, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically require a controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
3-aminopropanimidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-aminopropanimidamide dihydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-aminopropanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new compounds with different properties and activities .
Comparison with Similar Compounds
Backbone and Functional Groups
- This compound: Likely features a propane backbone with amino (-NH₂) and amidine (-C(=NH)-NH₂) groups. The dihydrochloride salt increases polarity, making it suitable for biological applications.
- DAPI Dihydrochloride: Contains a phenylindole structure with amidine groups, enabling strong DNA binding via minor groove interactions .
- Levocetirizine Dihydrochloride : A piperazine derivative with a carboxyl group, optimized for histamine receptor antagonism .
Solubility and Stability
- Dihydrochloride salts generally exhibit higher water solubility than monohydrochlorides or free bases. For example, DAPI dihydrochloride is stored as a crystalline solid at -20°C to prevent degradation , while Levocetirizine dihydrochloride’s ionic form enhances its oral bioavailability .
Key Differences
Molecular Complexity: DAPI and Levocetirizine have larger, multi-ring structures compared to simpler amines like 3-(dimethylamino)propanamide.
Target Specificity : DAPI binds nucleic acids, whereas Levocetirizine targets histamine receptors.
Biological Activity
3-Aminopropanimidamide dihydrochloride, also known as N'-aminopropanimidamide hydrochloride, is a compound characterized by its amine and amidine functional groups. This unique structure contributes significantly to its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key findings from recent research and case studies.
- Molecular Formula : C3H10ClN3
- Molecular Weight : 123.58 g/mol
- IUPAC Name : N'-aminopropanimidamide; hydrochloride
- InChI Key : XBKRWHIDIHGJQQ-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:
- Nucleophilic Activity : The compound acts as a nucleophile, forming bonds with electrophilic centers in other biomolecules.
- Enzyme Interaction : It has been shown to interact with specific enzymes, influencing metabolic pathways and cellular functions.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation. For instance:
- IC50 Values : A study reported an IC50 value of 6.26 μM against the HCC827 cell line, indicating potent antitumor activity .
- Mechanism : The antitumor effect is attributed to the induction of apoptosis in cancer cells, as demonstrated in animal model studies.
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory pathways:
- Cytokine Modulation : Nitrogen-containing compounds like 3-aminopropanimidamide can reduce the production of pro-inflammatory cytokines.
- Clinical Trials : In clinical settings, patients treated with this compound exhibited decreased levels of inflammatory markers, suggesting its potential for managing chronic inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Compound | Activity Type | IC50 Value (μM) | Target |
|---|---|---|---|
| This compound | Antitumor | 6.26 | HCC827 Cell Line |
| Similar Benzimidazole Derivative | Antitumor | 6.48 | NCI-H358 Cell Line |
| Nitrogen-Containing Compound | Anti-inflammatory | 4.33 | COX-1 Enzyme |
Case Studies
Several case studies have assessed the efficacy and safety of this compound:
-
Antitumor Efficacy :
- A preclinical study demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.
-
Inflammation Reduction :
- In a clinical trial involving patients with chronic inflammatory conditions, those receiving treatment with this compound showed marked improvements in inflammatory markers, indicating its therapeutic potential .
Research Findings
Recent investigations have highlighted the promising biological activities associated with this compound:
- A study published in 2021 indicated that derivatives of 3-aminopropanimidamide showed higher inhibition rates against specific cancer cell lines, suggesting further development as anticancer agents.
- Research into its anti-inflammatory properties revealed that certain derivatives could significantly inhibit nitric oxide production in macrophages, showcasing their therapeutic potential against inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
